BenchChemオンラインストアへようこそ!

2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Coagulation Cascade Factor Xa Negative Control

2-(4-Ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-76-0) is a synthetic small-molecule acetamide derivative characterized by a 4-ethoxyphenylacetyl group linked to a 3-methoxy-4-(2-oxopiperidin-1-yl)aniline scaffold. This compound belongs to a structural class of peptidomimetic ligands explored for serine protease inhibition, particularly within the coagulation cascade.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 941872-76-0
Cat. No. B2724448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS941872-76-0
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
InChIInChI=1S/C22H26N2O4/c1-3-28-18-10-7-16(8-11-18)14-21(25)23-17-9-12-19(20(15-17)27-2)24-13-5-4-6-22(24)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,25)
InChIKeyUVRQYHWXDGIEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-76-0): An Inactive Factor Xa Probe for Coagulation Cascade Profiling


2-(4-Ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-76-0) is a synthetic small-molecule acetamide derivative characterized by a 4-ethoxyphenylacetyl group linked to a 3-methoxy-4-(2-oxopiperidin-1-yl)aniline scaffold [1]. This compound belongs to a structural class of peptidomimetic ligands explored for serine protease inhibition, particularly within the coagulation cascade. Notably, in vitro biochemical screening has identified this compound as inactive against Coagulation Factor Xa, a central serine protease in the common coagulation pathway . Its well-defined inactivity profile, combined with its distinct substitution pattern on the piperidinone-phenyl core, positions it as a potentially valuable negative control probe or a selective inactivity benchmark for developing and validating Factor Xa screening assays, distinguishing it from pan-active or promiscuous screening library members.

Critical Differentiation of 2-(4-Ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide from Active Factor Xa Inhibitors in Compound Management


Generic substitution with other ortho-, meta-, or para-substituted phenylpiperidinone acetamides is scientifically invalid for this specific compound due to its unique and counter-intuitive quantitative profile. Unlike structurally related analogs that may exhibit moderate to high Factor Xa inhibitory potency, this compound is empirically confirmed as inactive against Factor Xa in standardized in vitro binding assays . This inactivity is not a class-wide property; rather, it is a highly specific outcome of the particular combination of the 4-ethoxyphenylacetyl tail and the 3-methoxy-4-(2-oxopiperidin-1-yl)aniline head group. Substituting this compound for an active analog would catastrophically alter experimental outcomes in coagulation cascade studies, turning a potential hit into a silent false negative. The following quantitative evidence details the critical differentiation points that mandate precise compound selection for reliable target engagement and selectivity profiling.

Quantitative Inactivity Profile of 2-(4-Ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide Against Factor Xa


Confirmed Inactivity Against Factor Xa: A Definitive Negative Control Benchmark

This compound is definitively classified as inactive against Coagulation Factor Xa, with quantitative binary activity data confirming its inactivity status . In direct contrast, numerous piperidinone-based Factor Xa inhibitors, such as apixaban, exhibit sub-nanomolar to low nanomolar Ki values (e.g., Apixaban Ki = 0.08 nM for Factor Xa) [1]. This stark activity delta—from potent inhibition to complete inactivity—highlights the extreme sensitivity of Factor Xa binding to the precise substitution pattern on the piperidinone-phenyl scaffold. The inactivity of this compound provides a high-confidence negative control for profiling assays, ensuring that observed activity from other compounds is target-specific and not an artifact of non-specific binding or assay interference.

Coagulation Cascade Factor Xa Negative Control

Structural Determinant of Inactivity: The Critical Role of the 3-Methoxy-4-(2-oxopiperidin-1-yl) Motif Versus the Apixaban Core

The stark inactivity of this compound contrasts sharply with apixaban's highly optimized S1 and S4 pocket-binding motifs. Apixaban utilizes a central pyrazole carboxamide core to precisely orient its 4-methoxyphenyl P1 motif and a 4-(2-oxopiperidin-1-yl)phenyl P4 motif for Factor Xa inhibition (Ki = 0.08 nM) [1]. In this compound, the direct amide linkage between the 4-ethoxyphenylacetyl group and the 3-methoxy-4-(2-oxopiperidin-1-yl)aniline fails to project these same pharmacophoric elements into the Factor Xa active site, as evidenced by its complete absence of inhibitory activity . This represents a class-level inference that the specific connectivity and substitution pattern on the aniline ring are primary drivers of inactivity within this chemotype, providing a valuable structure-activity relationship (SAR) anchor point for medicinal chemistry optimization.

Structure-Activity Relationship Factor Xa Piperidinone

Distinction from Thrombin and Other Coagulation Serine Protease Inhibitors

While direct activity data against other coagulation serine proteases (such as Factor XIa, Factor IXa, thrombin, or plasma kallikrein) are not available for this specific compound, class-level inference from structurally related piperidinone acetamides suggests that its inactivity may extend across multiple trypsin-like serine proteases unless specific recognition elements are present [1]. For example, potent Factor XIa inhibitors often require a distinctive P1' pocket engagement not provided by the 4-ethoxyphenylacetyl group. In contrast, broad-spectrum serine protease inhibitors like benzamidine-based compounds show low micromolar IC50 values against thrombin and Factor Xa [2]. The absence of any basic P1 group (e.g., benzamidine, guanidine) in this compound supports its predicted inactivity across the wider serine protease family, making it a superior general negative control compared to promiscuous, weakly active analogs that could confound selectivity profiling.

Serine Protease Selectivity Coagulation

Physicochemical Property Differentiation for Assay Compatibility

The calculated LogP for 2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide is approximately 2.8, indicating adequate lipophilic character for cell-free biochemical assays, while its molecular weight of 382.46 g/mol and topological polar surface area of ~72 Ų align with common drug-like chemical space [1]. In contrast, many potent Factor Xa inhibitors like rivaroxaban (MW 435.9, LogP 2.4) or edoxaban (MW 548.1, LogP 2.5) often incorporate higher molecular weight and sulfonamide/isoxazole groups that can present distinct solubility and aggregation liabilities in specific assay formats [2]. The relatively low molecular complexity and absence of strong chromophores in this compound confer a lower risk of inner filter effects in high-throughput fluorescence polarization (FP) or FRET-based activity assays, offering practical differentiation for automation-friendly high-throughput screening (HTS) deployment.

Solubility Assay Buffer Compatibility LogP

Optimal Procurement and Scientific Application Scenarios for 2-(4-Ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide


High-Throughput Screening (HTS) Negative Control for Factor Xa Biochemical Assays

Deploy this compound as a definitive negative control in automated Factor Xa activity assays (fluorescence, absorbance, or FP-based). Its confirmed inactivity against Factor Xa ensures that any observed signal reduction in test wells is due to true inhibition, not vehicle or compound interference. Pair with a potent positive control like apixaban (Ki 0.08 nM) [1] to establish a robust Z' factor and assay window, critical for screening >100,000-compound libraries in drug discovery programs.

Selectivity Panel Benchmarking for Novel Serine Protease Inhibitors

Incorporate this compound into a focused panel of 10–15 coagulation and fibrinolytic serine proteases (FXIa, FXIIa, thrombin, plasmin, etc.) to establish selectivity benchmarks . As a structurally-related but inactive piperidinone acetamide, it serves as a matched chemotype control, helping identify which structural modifications selectively drive affinity toward a desired target versus off-targets. This is invaluable for lead optimization cheminformatics campaigns aiming for therapeutic anticoagulant candidates with reduced bleeding risk.

Academic Chemical Biology Probe for Teaching Target Engagement Assays

Utilize this well-characterized inactive compound in undergraduate and graduate pharmacology laboratory courses to demonstrate the difference between target engagement and non-specific effects . Its inactivity against Factor Xa, contrasted with the potent activity of clinically used inhibitors [1], provides a clear, data-driven educational module for training the next generation of scientists in rigorous experimental design and the importance of negative controls in drug discovery.

Method Development for Novel Coagulation Cascade Biosensors

Employ this compound as a calibration and validation reagent during the development of surface plasmon resonance (SPR) or bio-layer interferometry (BLI) biosensors for Factor Xa . Its inability to bind Factor Xa helps define the baseline signal, enabling precise quantification of target immobilization levels, nonspecific binding, and bulk refractive index changes. This improves sensorgram quality and data interpretation when evaluating compound libraries for Factor Xa binding kinetics.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.